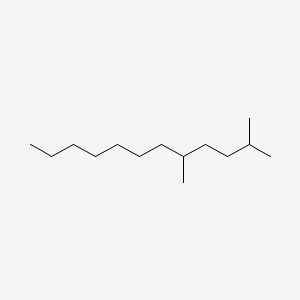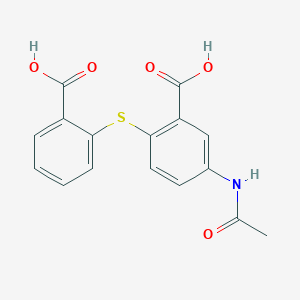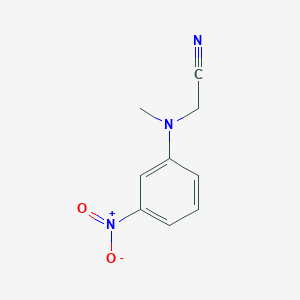
2-(Methyl(3-nitrophenyl)amino)acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methyl(3-nitrophenyl)amino)acetonitrile is an organic compound with a complex structure that includes a nitrophenyl group, a methyl group, and an aminoacetonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methyl(3-nitrophenyl)amino)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of 3-nitroaniline with methyl cyanoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .
化学反应分析
Types of Reactions
2-(Methyl(3-nitrophenyl)amino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted derivatives.
科学研究应用
2-(Methyl(3-nitrophenyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.
Industry: Used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 2-(Methyl(3-nitrophenyl)amino)acetonitrile involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates that can interact with cellular components. The compound can also act as a nucleophile, participating in various biochemical reactions. The exact pathways and targets depend on the specific application and the biological system involved .
相似化合物的比较
Similar Compounds
2-Cyano-N-(2-nitrophenyl)acetamide: Similar structure but with a cyanoacetamide group.
2-Amino-N-(2-nitrophenyl)thiophene-3-carboxamide: Contains a thiophene ring instead of the acetonitrile moiety.
Uniqueness
2-(Methyl(3-nitrophenyl)amino)acetonitrile is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides a balance between reactivity and stability, making it a valuable intermediate in organic synthesis and a potential candidate for drug development .
属性
分子式 |
C9H9N3O2 |
|---|---|
分子量 |
191.19 g/mol |
IUPAC 名称 |
2-(N-methyl-3-nitroanilino)acetonitrile |
InChI |
InChI=1S/C9H9N3O2/c1-11(6-5-10)8-3-2-4-9(7-8)12(13)14/h2-4,7H,6H2,1H3 |
InChI 键 |
CWUBESFKMVFEFO-UHFFFAOYSA-N |
规范 SMILES |
CN(CC#N)C1=CC(=CC=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-benzyl-2H-[1,2,4]triazine-3,5-dione](/img/structure/B13930843.png)

![5-[4-(Trifluoromethyl)phenyl]thiophene-2-carboxylic acid](/img/structure/B13930856.png)
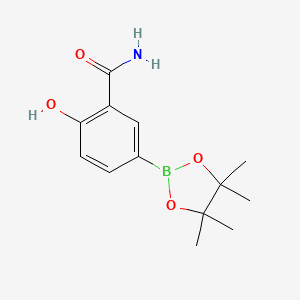

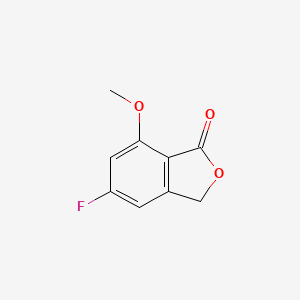

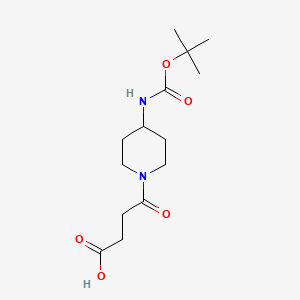
![Methyl 3-bromo-4-fluoro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B13930884.png)


![1-[8-(3-Octyl-2-oxiranyl)octanoyl]pyrrolidine](/img/structure/B13930902.png)
